molecular formula C27H30N2O5 B11302440 1-(4-Methoxyphenyl)-6,8-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Methoxyphenyl)-6,8-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11302440
M. Wt: 462.5 g/mol
InChI Key: QXVSYRBCBFSBFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-METHOXYPHENYL)-6,8-DIMETHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromeno-pyrrole core structure, which is known for its diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-6,8-DIMETHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between 4-methoxybenzaldehyde and 3,4-dimethoxyacetophenone in the presence of a base like sodium hydroxide can yield an intermediate, which is then further reacted with morpholine and other reagents to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as the use of less hazardous solvents and catalysts, can be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYPHENYL)-6,8-DIMETHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4-METHOXYPHENYL)-6,8-DIMETHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-6,8-DIMETHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-METHOXYPHENYL)-6,8-DIMETHYL-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its unique combination of functional groups and the chromeno-pyrrole core structure.

Properties

Molecular Formula

C27H30N2O5

Molecular Weight

462.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-6,8-dimethyl-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H30N2O5/c1-17-15-18(2)22-21(16-17)34-26-23(25(22)30)24(19-5-7-20(32-3)8-6-19)29(27(26)31)10-4-9-28-11-13-33-14-12-28/h5-8,15-16,24H,4,9-14H2,1-3H3

InChI Key

QXVSYRBCBFSBFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC=C(C=C5)OC)C

Origin of Product

United States

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